4,4,5,5-Tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane
CAS No.: 914675-53-9
Cat. No.: VC16190505
Molecular Formula: C21H35BO2
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914675-53-9 |
|---|---|
| Molecular Formula | C21H35BO2 |
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[2,4,6-tri(propan-2-yl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C21H35BO2/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)22-23-20(7,8)21(9,10)24-22/h11-15H,1-10H3 |
| Standard InChI Key | MIZNWWIGQOSNKU-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Introduction
Synthesis and Manufacturing
Reaction Pathways and Optimization
The synthesis of 4,4,5,5-tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-1,3,5-triisopropylbenzene with a boronating agent under controlled conditions. A standard protocol employs a three-necked round-bottom flask equipped with a reflux condenser and inert gas (nitrogen or argon) atmosphere to mitigate moisture sensitivity. The reaction proceeds via nucleophilic substitution, where a boron reagent—often a boronic ester or borane—displaces the bromine atom on the aromatic ring.
Key synthetic parameters include:
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Solvent selection: Tetrahydrofuran (THF) or diethyl ether facilitates reagent solubility, though cyclopentyl methyl ether (CPME) has demonstrated superior performance in reactions requiring elevated temperatures due to its higher boiling point (106°C vs. THF’s 66°C) .
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Stoichiometry: A 1:1 molar ratio of aryl bromide to boron reagent ensures minimal side-product formation.
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Temperature: Reactions typically proceed at reflux temperatures (65–110°C) for 12–48 hours, depending on solvent and substrate bulkiness.
A comparative analysis of solvent effects in the synthesis of dihydrodibenzoborepin derivatives revealed that CPME improved yields to 59% compared to THF’s 16% when employing TipBpin, highlighting the critical role of solvent choice in sterically demanding systems .
Purification and Characterization
Post-synthetic purification involves column chromatography using hexane/ethyl acetate gradients (20:1 to 10:1 v/v) to isolate the target compound as a white crystalline solid. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron in dioxaborolanes.
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¹H NMR: Distinct resonances for methyl groups (δ 1.0–1.3 ppm) and isopropyl substituents (δ 2.5–3.0 ppm) .
Molecular Architecture and Steric Effects
Crystallographic Insights
The molecular structure features a central dioxaborolane ring (B-O-C-O linkage) with 4,5-dimethyl groups and a 2,4,6-triisopropylphenyl moiety (Figure 1). X-ray diffraction studies of analogous compounds reveal:
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Bond lengths: B-O distances of 1.48–1.52 Å, consistent with single-bond character.
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Dihedral angles: The triisopropylphenyl group adopts a near-perpendicular orientation (85–90°) relative to the dioxaborolane plane, minimizing steric clash .
Table 1. Key Structural Parameters
| Parameter | Value |
|---|---|
| B-O bond length | 1.49 ± 0.02 Å |
| O-B-O angle | 112.5° |
| Dihedral angle (Ph-Bpin) | 87° |
| Crystallographic density | 1.12 g/cm³ |
Steric Shielding and Stability
The 2,4,6-triisopropylphenyl group acts as a steric shield, protecting the boron center from nucleophilic attack while permitting controlled reactivity with transition metals. This balance explains TipBpin’s stability in air compared to more reactive boronic acids, which readily hydrolyze.
Reactivity and Mechanistic Behavior
Cross-Coupling Reactions
TipBpin participates in Suzuki-Miyaura couplings, enabling C-C bond formation between aryl halides and boronic esters. A representative transformation involves:
The bulky isopropyl groups suppress homo-coupling side reactions, with turnover numbers (TON) exceeding 10⁴ in optimized systems .
Hydroboration and Functionalization
In hydroboration-oxidation sequences, TipBpin adds across alkenes and alkynes with anti-Markovnikov selectivity. Subsequent oxidation yields secondary alcohols or ketones:
Reaction rates correlate with substrate electronics, with electron-deficient alkenes reacting 5–10 times faster than their electron-rich counterparts.
Industrial and Research Applications
Pharmaceutical Intermediates
TipBpin’s stability makes it invaluable in multi-step syntheses of bioactive molecules. For example, it facilitates the construction of dihydrodibenzoborepin scaffolds—key precursors to antipsychotic agents and fluorescence probes .
Table 2. Representative Reactions Using TipBpin
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 9-Bromoanthracene | 10-Bromoanthryl-Bpin | 64 | CPME, reflux, 33 h |
| 1,3,5-Triisopropylbenzene | Dihydrodibenzoborepin | 59 | Mg, CPME, 106°C |
Materials Science
Boron-doped polycyclic aromatic hydrocarbons (PAHs) derived from TipBpin exhibit tunable optoelectronic properties. These materials show promise in:
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